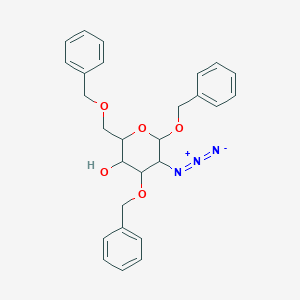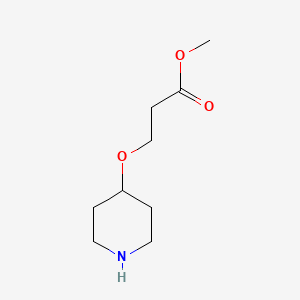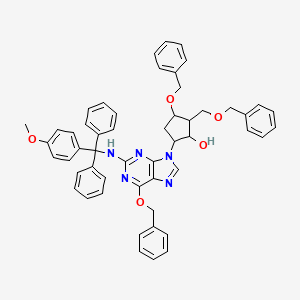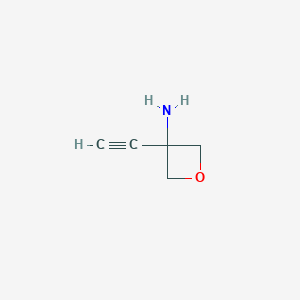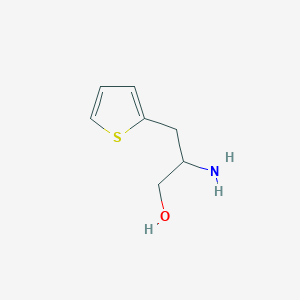
(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol with a thiophene ring. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a corresponding ketone precursor. For example, the reduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis has been reported to produce this compound with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve catalytic asymmetric reduction processes. These methods often employ chiral catalysts or biocatalysts to achieve the desired enantiomeric excess. The use of biocatalysts, such as whole cells of Rhodotorula glutinis, has been shown to be effective in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
Scientific Research Applications
(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol depends on its specific application. In the context of pharmaceutical synthesis, it acts as a chiral intermediate that facilitates the production of enantiomerically pure drugs. The molecular targets and pathways involved are specific to the final pharmaceutical product being synthesized.
Comparison with Similar Compounds
Similar Compounds
(1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: This compound is structurally similar but contains a methylamino group instead of an amino group.
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: This compound is a precursor in the synthesis of (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both an amino group and a hydroxyl group. This combination makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other complex molecules.
Properties
CAS No. |
887405-42-7 |
|---|---|
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
2-amino-3-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11NOS/c8-6(5-9)4-7-2-1-3-10-7/h1-3,6,9H,4-5,8H2 |
InChI Key |
LKMKVVNGSUXRQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)
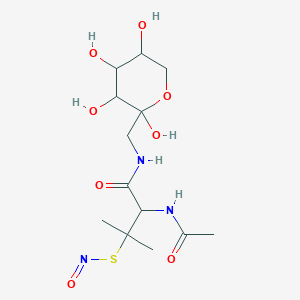
![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)
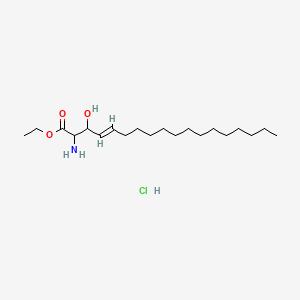
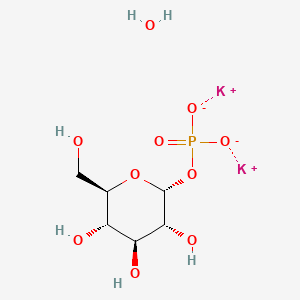
![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)
![Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-](/img/structure/B12284577.png)

